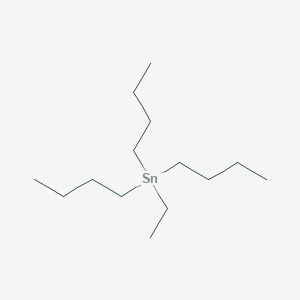

ethyltributyltin

Description

Properties

IUPAC Name |

tributyl(ethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H5.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWDFOEIDECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073422 | |

| Record name | Stannane, tributylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19411-60-0 | |

| Record name | Stannane, tributylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019411600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributylethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Ethyltributyltin

Fundamental Reaction Types of Ethyltributyltin

This compound is known to undergo several fundamental types of reactions, making it a versatile reagent in organic synthesis. These reactions primarily include reduction and substitution reactions.

Reduction Reactions in Organic Synthesis

In the realm of organic synthesis, this compound and related organotin hydrides are effective reducing agents. numberanalytics.com They are particularly useful for the reduction of organic halides to their corresponding hydrocarbons. This transformation is a cornerstone of many synthetic strategies, allowing for the removal of halogen atoms from organic molecules. numberanalytics.com The general transformation can be represented as:

R-X + (n-Bu)₃SnH → R-H + (n-Bu)₃SnX (where X = halogen)

The efficiency of these reduction reactions is a key feature of organotin chemistry in synthesis. numberanalytics.comnumberanalytics.com

Substitution Reactions Involving Tin-Hydrogen Bonds

This compound can also participate in substitution reactions where a group replaces the hydrogen atom on the tin. These reactions are fundamental to the synthesis of other organotin compounds. For instance, the tin-hydrogen bond can be replaced by other functional groups, expanding the synthetic utility of the initial organotin hydride.

Radical Chemistry and Stannyl (B1234572) Radical Intermediates

A significant aspect of this compound's reactivity involves the formation of stannyl radicals, which are key intermediates in many of its reactions. The relative weakness of the tin-hydrogen bond facilitates its homolytic cleavage to generate these radical species. organic-chemistry.org

Formation and Propagation of Stannyl Radicals

Stannyl radicals, such as the tributyltin radical ((n-Bu)₃Sn•), are typically generated from an organotin hydride like tributyltin hydride through the action of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. libretexts.org The initiator first decomposes to form radicals, which then abstract a hydrogen atom from the tin hydride to produce the stannyl radical. libretexts.org

Initiation:

Initiator → 2 R'•

R'• + (n-Bu)₃SnH → R'H + (n-Bu)₃Sn•

Once formed, the stannyl radical can propagate a chain reaction. libretexts.orgnih.gov For example, in the reduction of an alkyl halide (R-X), the stannyl radical abstracts the halogen atom to form a stable tin-halogen bond and a new alkyl radical (R•). libretexts.org

Propagation:

(n-Bu)₃Sn• + R-X → (n-Bu)₃SnX + R•

R• + (n-Bu)₃SnH → RH + (n-Bu)₃Sn•

This chain process continues until termination steps, such as the combination of two radicals, become significant. libretexts.orgnih.gov

Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction, also known as hydrogen atom transfer (HAT), is a fundamental process in the radical chemistry of organotin hydrides. wikipedia.orgmdpi.com In these reactions, a radical species abstracts a hydrogen atom from the tin hydride. wikipedia.org The relatively weak Sn-H bond (approximately 74 kcal/mol for Bu₃SnH) makes organotin hydrides excellent hydrogen atom donors in radical reactions. organic-chemistry.org

The rate of hydrogen abstraction by the alkyl radical from the tin hydride is a critical factor in the success of these reactions. iupac.org If the concentration of the tin hydride is high, the alkyl radical is quickly trapped, yielding the reduced product. iupac.org Conversely, at low concentrations, the intermediate alkyl radical may have time to undergo other reactions, such as rearrangement or cyclization, before abstraction of a hydrogen atom. iupac.orgsinica.edu.tw

Electrophilic Cleavage Reactions of Carbon-Tin Bonds

The carbon-tin bond in organotin compounds like this compound is susceptible to cleavage by electrophiles. nih.govfakirchandcollege.org This reactivity allows for the selective introduction of various functional groups onto the carbon atom that was previously bonded to tin. iupac.org

The general form of this reaction is: R-Sn(n-Bu)₃ + E⁺ → R-E + (n-Bu)₃Sn⁺

Where E⁺ represents an electrophile. The lability of the tin-carbon bond makes organotin compounds useful synthons in organic chemistry. fakirchandcollege.org The ease of cleavage depends on the nature of the organic group attached to tin, with Sn-allyl and Sn-benzyl bonds being more reactive than Sn-alkyl bonds. fakirchandcollege.org The cleavage of the Sn-C bond often involves not only an electrophilic attack on the carbon atom but also nucleophilic assistance at the tin atom. fakirchandcollege.org

Studies on related organotin compounds have shown that various electrophiles, such as halogens (e.g., I₂), boron halides (e.g., BCl₃, BBr₃), and strong acids (e.g., HCl), can induce the cleavage of the Sn-C bond. nih.gov For example, the reaction of a trimethylstannyl-substituted metallocene with iodine monochloride (ICl) or boron trichloride (B1173362) (BCl₃) resulted in the cleavage of a tin-methyl bond. nih.gov

The reactivity of the Sn-C bond towards electrophiles is a key feature that has been exploited in various synthetic applications, including the formation of new carbon-carbon and carbon-heteroatom bonds. iupac.orgpageplace.de

Mechanistic Investigations of Organotin-Mediated Transformations

The mechanistic pathways of reactions involving organotin compounds like this compound are diverse, often centering on the reactivity of the carbon-tin bond and the coordination environment of the tin atom. While specific mechanistic studies on this compound are not extensively documented in the provided search results, the principles of organotin reactivity, particularly concerning radical intermediates and stereochemistry at the tin center, offer significant insights.

Organotin compounds can undergo reactions via radical chain mechanisms, especially in processes like dehalogenation of alkyl halides. libretexts.org The formation of stannyl radicals is a key step in these transformations. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), a triorganotin hydride can form a tributyltin radical. libretexts.org This radical can then participate in a chain reaction, for example, by abstracting a halogen atom from an alkyl halide. libretexts.org

Stereochemical Aspects of Reactions at Tin Centers

The stereochemistry of substitution reactions at the tin atom is a critical aspect of understanding the mechanisms of organotin transformations. For a compound like this compound, if it were rendered chiral (for example, by having four different organic groups attached to the tin atom), the stereochemical outcome of its reactions would provide valuable mechanistic information. iupac.orgresearchgate.net

The synthesis of optically active tetraorganotin compounds, where the tin atom is the sole chiral center, has been achieved, demonstrating their stereochemical stability. iupac.orgacs.orgcapes.gov.br This stability is crucial for investigating the stereochemistry of substitution at the tin center. iupac.org Reactions involving these chiral organotin compounds can proceed with either retention or inversion of configuration at the tin atom, depending on the reaction conditions and the nature of the reagents.

For example, optically active triorganotin hydrides have been synthesized and their reactions studied. researchgate.net These compounds can be transformed stereoselectively into other optically stable organotin compounds. iupac.org The mechanism of substitution at the tin center can be influenced by the presence of nucleophiles, which can coordinate to the tin atom and facilitate the cleavage of a carbon-tin bond. researchgate.net While triorganotin halides are often configurationally unstable, tetraorganotin compounds exhibit greater stereochemical robustness, making them suitable for such mechanistic studies. iupac.orgresearchgate.net The resolution of racemic organotin compounds has been achieved through chromatographic methods, further enabling the study of their stereochemistry. acs.org

Reactivity in Copolymerization Systems

While no specific studies on the direct copolymerization of an this compound-containing monomer were found in the provided search results, the reactivity of related organotin monomers in copolymerization systems has been investigated. These studies provide a framework for understanding how a monomer functionalized with an this compound group might behave. The reactivity of an organotin monomer in a free-radical copolymerization is crucial as it, along with the comonomer's reactivity, determines the composition and microstructure of the resulting copolymer. nih.govmdpi.comtulane.edu

Determination of Reactivity Ratios

The relative reactivities of monomers in a copolymerization are quantified by monomer reactivity ratios, typically denoted as r₁ and r₂. tulane.edunsf.gov These ratios are the ratio of the rate constant for a propagating chain ending in a given monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer. nsf.gov The determination of these ratios is essential for predicting the copolymer composition from the monomer feed composition. iupac.orgnih.gov

The Fineman-Ross method is a common graphical technique used to determine monomer reactivity ratios from copolymer composition data obtained at low conversion. nih.govresearchgate.net The method involves a linearization of the copolymer composition equation. nih.gov

For example, in a study of the copolymerization of monoethyl tributyltin fumarate (B1241708) (METBTF, M₁) with styrene (B11656) (ST, M₂) and methyl methacrylate (B99206) (MMA, M₂), the reactivity ratios were determined. The composition of the resulting copolymers was found by analyzing the tin content. mdpi.comCurrent time information in Bangalore, IN. The results from this study can be used to illustrate the concept.

Table 1: Reactivity Ratios for the Copolymerization of Monoethyl Tributyltin Fumarate (METBTF, M₁) with Styrene (ST, M₂) and Methyl Methacrylate (MMA, M₂) at 70°C

| Comonomer (M₂) | r₁ (METBTF) | r₂ (M₂) | r₁ * r₂ | Copolymer Type |

| Styrene (ST) | 0.00 | 0.23 | 0.00 | Alternating Tendency |

| Methyl Methacrylate (MMA) | 0.00 | 0.89 | 0.00 | Alternating Tendency |

Data sourced from related organotin monomer studies as a representative example. mdpi.comCurrent time information in Bangalore, IN.

In this representative case, the reactivity ratio r₁ for the organotin monomer was found to be zero, indicating that it does not homopolymerize under these conditions. mdpi.comCurrent time information in Bangalore, IN. The product of the reactivity ratios (r₁ * r₂) being close to zero suggests a strong tendency for the monomers to alternate in the copolymer chain. mdpi.comCurrent time information in Bangalore, IN. The value of r₂ being greater than r₁ indicates that the conventional monomer radical prefers to add another molecule of the conventional monomer over the organotin monomer. mdpi.comCurrent time information in Bangalore, IN.

Analytical Methodologies for Ethyltributyltin Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyltributyltin. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. For organotin compounds like this compound, ¹³C and ¹¹⁹Sn NMR are particularly informative. rsc.org

¹¹⁹Sn NMR is the most frequently utilized tin isotope for NMR studies due to its superior sensitivity compared to ¹¹⁷Sn and ¹¹⁵Sn. huji.ac.il The chemical shift range for tin is extensive, spanning approximately 5000 ppm. northwestern.edu This wide range allows for clear differentiation of tin atoms in various chemical environments. huji.ac.il The chemical shifts are influenced by factors such as the electron density of the atoms bonded to the tin, the concentration of the sample, and the solvent used. rsc.org For structural studies, coupling constants between tin and other nuclei, such as ¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H, provide valuable connectivity information. northwestern.edu

In ¹³C NMR, the chemical shifts of the carbon atoms in the ethyl and butyl groups attached to the tin atom provide further structural confirmation. rsc.org The electronegativity of the tin atom influences the chemical shifts of the adjacent carbon atoms. magritek.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used in conjunction with standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further clarifying the structure. magritek.com

Table 1: Representative NMR Data for Organotin Compounds

| Nucleus | Chemical Shift (ppm) Range | Key Observations |

| ¹¹⁹Sn | ~ +3000 to -2500 northwestern.edu | Highly sensitive to the coordination environment of the tin atom. rsc.org |

| ¹³C | Varies based on proximity to Sn | J(¹¹⁹Sn-¹³C) coupling constants are typically in the range of 300-400 Hz for similar compounds. rsc.org |

Note: Specific chemical shifts for this compound require experimental determination.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a fundamental technique for validating the molecular weight of this compound. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). ucalgary.ca The molecular ion peak (M+), which corresponds to the intact molecule having lost one electron, provides the molecular weight of the compound. ucalgary.cabu.edu.eg For this compound (C₁₄H₃₂Sn), the expected molecular weight is approximately 319.1 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula by measuring the exact mass with a high degree of precision. bu.edu.eg The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. bu.edu.eg

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slintec.lk When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. innovatechlabs.com These vibrations result in characteristic absorption bands in the IR spectrum, which act as a "molecular fingerprint". innovatechlabs.com

For this compound, FTIR analysis would be expected to show characteristic absorption bands for the C-H bonds of the ethyl and butyl groups. The IR spectrum of an alkane, which this compound largely resembles, primarily displays absorptions due to C-H and C-C bond vibrations. libretexts.org The absence of other significant functional group absorptions (like C=O or O-H) can also confirm the compound's structure. libretexts.orgjournalajacr.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H | 2850 - 2960 innovatechlabs.com |

| Alkane | C-C | Not typically used for identification |

Note: The exact positions of the peaks can be influenced by the molecular structure and physical state of the sample.

Chromatographic Methods for Purity Assessment and Separation

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. mastelf.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. environics.com The separation is based on the differential partitioning of the components of the sample between the two phases. environics.com

GC is highly effective for assessing the purity of this compound by detecting and quantifying any volatile impurities. hpst.cz The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. environics.com The area under a peak in the resulting chromatogram is proportional to the amount of that compound present, allowing for quantitative analysis. environics.com Detectors such as the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, are commonly used in the analysis of organotin compounds. environics.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the separation, purification, and quantification of this compound. openaccessjournals.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is achieved based on the different interactions of the sample components with the stationary phase. ksu.edu.sa

HPLC is particularly useful for compounds that are not sufficiently volatile for GC analysis or for separating complex mixtures. openaccessjournals.com Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of this compound and any potential impurities. wikipedia.org The use of high-purity solvents is critical to avoid introducing contaminants that could interfere with the analysis. sigmaaldrich.com Detectors commonly used with HPLC include UV-visible and mass spectrometry detectors, which enhance the technique's versatility and precision. openaccessjournals.com

Advanced Analytical Approaches in Environmental Organotin Research

The environmental monitoring of organotin compounds, such as this compound, requires highly selective and sensitive analytical methods due to their toxicity at low concentrations and the complexity of environmental matrices. rsc.org Speciation analysis, which distinguishes between different organotin compounds and their degradation products, is crucial because the toxicity varies significantly between, for example, trisubstituted (like tributyltin) and less substituted forms. chemrxiv.orgresearchgate.net

The accurate quantification of this compound in environmental samples like water, sediment, and biological tissues involves a multi-step analytical workflow, typically consisting of extraction, derivatization, separation, and detection. researchgate.net

The preferred separation technique for organotin compounds is gas chromatography (GC) due to its high resolution. researchgate.net However, since organotin compounds are often ionic and not sufficiently volatile for direct GC analysis, a derivatization step is necessary. researchgate.netmdpi.com This is commonly achieved through ethylation using sodium tetraethylborate, which converts the ionic organotins into their more volatile ethylated forms. researchgate.net An alternative is hydride generation using sodium borohydride. researchgate.net

For separation, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed. researchgate.net HPLC has the advantage of not requiring a derivatization step, but GC often provides better resolution and is compatible with a range of sensitive detectors. researchgate.netresearchgate.net

Detection and quantification are performed using various techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful and widely used technique that couples the separation power of GC with the detection and identification capabilities of MS. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HR-MS) may be used. mdpi.comnih.gov Large volume injection (LVI) can be combined with GC-MS to achieve very low detection limits required by environmental quality standards. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : When coupled with GC or HPLC, ICP-MS offers element-specific detection of tin, providing high sensitivity and allowing for speciation analysis. rsc.orgresearchgate.net It is considered a preferred method for tin-specific quantification.

Flame Photometric Detector (FPD) : GC-FPD is another sensitive and selective method used for the determination of organotin compounds. mdpi.comaalto.fi

Sample preparation is a critical step. Accelerated solvent extraction (ASE) has been developed for sediment samples, using a methanolic mixture at high temperature and pressure. acs.org For water samples, solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) are used to pre-concentrate the analytes before analysis. nih.govacs.org

| Analytical Technique | Principle | Typical Application | Key Advantages |

|---|---|---|---|

| GC-MS/MS | Separates volatile compounds (after derivatization) and detects them with high selectivity using tandem mass spectrometry. nih.gov | Ultra-trace analysis of TBT and related compounds in surface and wastewater. nih.gov | Excellent selectivity and sensitivity (pg/L levels), reduces matrix interference. nih.gov |

| GC-ICP-MS | Combines GC separation with element-specific detection of tin isotopes by ICP-MS. nih.gov | Speciation analysis in various environmental matrices (water, sediment). nih.gov | Highly specific to tin, accurate quantification using isotope dilution. nih.gov |

| HPLC-ICP-MS | Separates non-volatile compounds without derivatization, followed by tin-specific detection. rsc.orgresearchgate.net | Speciation of organotin compounds where derivatization is problematic. researchgate.net | No derivatization required, faster sample preparation. rsc.orgresearchgate.net |

| LVI-GC-MS | Injects a large volume of the sample extract into the GC system to enhance sensitivity. researchgate.net | Monitoring of organotins in water to meet stringent regulatory limits. researchgate.net | Achieves very low detection limits. researchgate.net |

This compound, like other organotin compounds, can degrade in the environment through processes like biodegradation and photodegradation. numberanalytics.comresearchgate.net This results in the formation of various transformation products (TPs), which may themselves be toxic. researchgate.net The identification of these unknown TPs is a significant analytical challenge, as they often appear at low concentrations within complex environmental mixtures. researchgate.net

The primary tool for identifying unknown TPs is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) . numberanalytics.com This technique is preferred because it does not require derivatization and can handle the increased polarity common in TPs. researchgate.net HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound and its fragments, a crucial first step in structure elucidation. nih.gov

To aid in identification, researchers often use simulation methods to generate TPs in the laboratory under controlled conditions. researchgate.net These methods include:

Photochemical methods (simulating sunlight degradation). numberanalytics.com

Electrochemical methods (simulating redox reactions). researchgate.net

Biodegradation studies (using activated sludge or biofilms). numberanalytics.com

By analyzing the TPs generated in these experiments with techniques like LC-HRMS, analysts can better identify the same products in actual environmental samples. numberanalytics.comresearchgate.net

Computational and AI-Driven Tools in Analytical Chemistry

The structural elucidation of unknown compounds, such as the transformation products of this compound, remains a bottleneck in environmental analysis. researchgate.netaalto.fi When a compound is not present in spectral libraries, its identification becomes a complex puzzle. jeol.com Machine learning (ML) is emerging as a powerful technology to address this challenge by predicting molecular structures directly from mass spectrometry data. annualreviews.org

The process involves training ML models, such as Artificial Neural Networks (ANNs) or Transformer models, on vast datasets of known compounds and their corresponding mass spectra. chemrxiv.orgspectroscopyonline.com These models learn the intricate rules of how molecules fragment in a mass spectrometer. mi-6.co.jp When presented with the mass spectrum of an unknown contaminant, the trained model can predict a likely molecular structure or key structural features. acs.org

Key approaches include:

Predicting Physicochemical Properties : ML can predict properties like retention time and collision cross-section, which serve as additional evidence for compound identification. annualreviews.org

Spectral Matching and Library Expansion : ML models can predict the mass spectrum for a hypothetical structure, allowing experimental data to be matched against a much larger, computationally generated library. annualreviews.org

Direct Structure Prediction : Advanced deep learning models, such as Graph Neural Networks (GNNs) and Transformers, can analyze the patterns within a mass spectrum to directly propose a chemical structure. chemrxiv.orgmi-6.co.jp This is particularly valuable for identifying novel transformation products that have never been synthesized or cataloged. mi-6.co.jp

Software packages are now integrating AI to combine data from different analytical techniques (e.g., high-resolution GC-MS and soft ionization methods) to automatically propose and rank potential structures for unknown compounds, moving towards a more automated workflow for contaminant identification. jeol.com

| Step | Description | Machine Learning Application |

|---|---|---|

| 1. Data Acquisition | Analysis of an environmental sample containing an unknown compound (e.g., a TP of this compound) using GC-MS or LC-MS/MS. | Automated peak detection and deconvolution of complex chromatograms. researchgate.net |

| 2. Feature Extraction | The experimental mass spectrum (including precursor ion mass and fragmentation pattern) is extracted from the raw data. | ML algorithms process the raw spectral data into a standardized format (e.g., binned vectors, peak lists) for the model. annualreviews.org |

| 3. Molecular Formula Prediction | The high-resolution mass is used to determine possible elemental compositions. | Deep learning models (e.g., RNNs, LSTMs) can improve the accuracy of molecular formula prediction from isotopic patterns. mi-6.co.jp |

| 4. Structure Prediction/Ranking | The fragmentation pattern is interpreted to deduce the molecular structure. | A trained model (e.g., GNN, Transformer) predicts a candidate structure or ranks a list of potential structures based on how well their predicted spectra match the experimental data. chemrxiv.orgmi-6.co.jp |

| 5. Validation | The proposed structure is confirmed through further analysis or comparison with a synthesized standard. | ML models can provide a confidence score for the prediction, guiding further validation efforts. chemrxiv.org |

Computational and Theoretical Investigations of Ethyltributyltin Systems

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling methods are central to the in-silico study of ethyltributyltin, offering insights into its fundamental characteristics. scielo.br These computational strategies range from high-accuracy electronic structure calculations to efficient simulations of intermolecular interactions.

In the study of tin-containing compounds, the choice of the exchange-correlation functional is critical for achieving a balance between accuracy and computational cost. arxiv.org For instance, studies on related tin-halide systems have utilized the Perdew-Burke-Ernzerhof (PBE) functional, which is a generalized gradient approximation (GGA) functional. arxiv.org For more complex properties or systems where electron correlation is more significant, hybrid functionals may be required to achieve greater accuracy. Investigations into α-tin nanocrystals have employed functionals like the local density approximation (LDA) and the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional, also taking into account effects such as spin-orbit coupling, which can be significant for heavy elements like tin. researchgate.net

Table 1: Examples of DFT Functionals Used in a Selection of Tin Compound Studies

| Functional Type | Functional Name | System Studied | Reference |

|---|---|---|---|

| GGA | PBE | Tin-Halide Monomers | arxiv.org |

| Hybrid | HSE06 | α-Tin Nanocrystals | researchgate.net |

| LDA | LDA | α-Tin Nanocrystals | researchgate.net |

This table is illustrative of functionals used for tin-related systems and is not an exhaustive list.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. vlabs.ac.in This method is particularly valuable for predicting the interaction between a small molecule, like this compound, and a biological macromolecule, such as a protein or enzyme. vlabs.ac.inamegroups.org The process involves placing the ligand (this compound) into the binding site of the receptor (e.g., an enzyme) and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. vlabs.ac.in

For this compound, molecular docking simulations can be used to model its binding affinity to various biomolecular targets, such as enzymes like cytochrome P450. Software like AutoDock Vina is an example of a tool that can be employed for such predictions. The results of these simulations can identify key interactions (e.g., hydrophobic interactions, hydrogen bonds if applicable) between this compound and the amino acid residues within the protein's active site, providing hypotheses about its mechanism of action at a molecular level. biorxiv.orgfrontiersin.org

Prediction of Chemical Reactivity and Reaction Pathways

Computational models are instrumental in predicting the chemical reactivity of this compound and elucidating the step-by-step mechanisms of its reactions. rsc.orgrsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify stable intermediates, transition states, and the most likely pathways from reactants to products. scielo.br

This compound is known to participate in chemical reactions such as reduction and substitution. It can act as a reducing agent, for instance, in the conversion of organic halides to hydrocarbons. The mechanism of action often involves the formation of stannyl (B1234572) radicals. Computational methods can model these radical chain reactions, which are initiated by reagents like azobisisobutyronitrile (AIBN) or by light.

A key aspect of predicting reaction pathways is the calculation of the activation energy (Ea), which is the minimum energy required for a reaction to occur. numberanalytics.com Computational chemistry can estimate the energies of transition states, which are the high-energy structures that exist at the peak of the reaction energy barrier. rsc.orgmit.edu The difference in energy between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. numberanalytics.comyoutube.com

For this compound, theoretical calculations can predict the activation energies for its various reactions, such as the radical-mediated reduction of halides. The weak tin-hydrogen bond in related tin hydrides is a key factor in these reactions, facilitating the formation of the reactive stannyl radical. Computational models can also predict the most probable sites of reaction on the molecule. This "site reactivity" analysis helps to understand which atoms or functional groups are most likely to be involved in a chemical transformation. For example, in the oxidative dehydrogenation reactions on certain catalysts, diketone/quinone groups are often identified computationally as the active centers. rsc.org Similarly, for this compound, calculations would focus on the relative stability of radicals formed by the cleavage of different bonds to predict reactivity.

Table 2: Conceptual Data from Activation Energy Prediction Studies

| Reaction Type | Key Computational Metric | Significance |

|---|---|---|

| Radical Formation | Bond Dissociation Energy | Predicts the ease of forming the reactive stannyl radical. |

| Halide Reduction | Transition State Energy | Determines the kinetic barrier and rate of the reduction reaction. rsc.orgwarwick.ac.uk |

This table presents conceptual data that would be targeted in a computational study of this compound reactivity.

Methodological Challenges in Computational Organotin Chemistry

While computational methods are powerful, their application to organotin chemistry is not without challenges. frontiersin.org The large size and mass of the tin atom, along with relativistic effects, can complicate calculations and require specialized theoretical approaches. researchgate.net

A significant challenge in the computational modeling of compounds like this compound is the accurate parameterization of tin's unique electronic properties. Standard basis sets and functionals used in quantum chemistry are often optimized for lighter elements and may not perform as well for a heavy p-block element like tin. researchgate.net

The development of accurate parameters for tin within computational models is crucial for reliable predictions. This involves selecting appropriate effective core potentials (ECPs) to account for the core electrons and relativistic effects, and choosing basis sets that can adequately describe the valence electron distribution. researchgate.net For DFT calculations, this may necessitate the use of specialized or hybrid functionals to correctly model the complex electronic environment around the tin atom. The challenge lies in creating a model that is both computationally tractable and physically accurate, a common issue in the broader field of computational catalysis and organometallic chemistry. frontiersin.org

Applications of Artificial Intelligence and Machine Learning in Chemical Prediction

The core principle involves training ML models on large databases of chemical reactions, enabling them to learn the underlying rules of chemical reactivity. mit.edu These trained models can then be applied to new or hypothetical reactions, providing predictions that guide laboratory work. synthiaonline.com This synergy between computational prediction and experimental validation is becoming a cornerstone of modern chemical research, promising to reduce the time and resources required for discovery. synthiaonline.comjrfglobal.com

Reaction Development and Optimization: Beyond planning the synthetic route, machine learning models are increasingly used to predict the optimal conditions for a given chemical transformation. nih.govresearchgate.net By analyzing datasets that correlate reactants and reagents with reaction outcomes, AI can predict the product yield for a reaction under various conditions. nih.gov For the synthesis of this compound, an ML model could be trained on data from related organotin preparations to predict the ideal solvent, temperature, and reaction time to maximize the yield of the final product. nih.gov

Academic Applications and Emerging Research Directions

Applications in Organic Synthesis

Organotin reagents, also known as stannanes, are pivotal in the synthesis of complex chemical structures and the formation of new chemical bonds. sigmaaldrich.com The unique reactivity of the tin-carbon and tin-hydrogen bonds allows for specific chemical transformations that are crucial in multi-step syntheses. pageplace.degelest.com

Ethyltributyltin is an effective reducing agent used in organic synthesis for the conversion of organic halides into the corresponding hydrocarbons. This dehalogenation reaction is a key step in many synthetic pathways. The process typically proceeds via a free-radical chain reaction, which can be initiated by reagents like azobisisobutyronitrile (AIBN) or by light. The weak tin-hydrogen bond in related tin hydrides facilitates these radical reactions, making them efficient reducing agents. The primary products of this reduction are the hydrocarbons formed by replacing the halide atom. While classical methods for reducing carbon-halogen bonds exist, including the use of tin hydride reagents, research continues to seek milder and more environmentally benign alternatives. nih.gov

Table 1: Radical-Initiated Reduction of Organic Halides

| Substrate | Reagent System | Product | Key Feature |

|---|---|---|---|

| Alkyl Halides (R-X) | This compound / AIBN | Alkane (R-H) | Selective removal of halogen atoms. |

The ability of this compound to selectively reduce organic halides makes it a valuable tool in the assembly of complex organic molecules. In the intricate process of creating sophisticated organic compounds, the selective removal of a halogen without affecting other functional groups is often a critical step. pageplace.deuhmreactiondynamics.org Organotin reagents facilitate such transformations, enabling chemists to build molecular complexity. sigmaaldrich.compageplace.de For instance, the reduction of a halide can be a final step in a synthetic sequence or a key transformation that prepares a molecule for subsequent reactions. sigmaaldrich.com The development of selective reactions and reagents is essential for effective synthetic strategies, and organostannane chemistry plays an increasingly important role in this field. pageplace.de

Catalytic Roles in Chemical Transformations

Organotin(IV) compounds, a class to which this compound belongs, are recognized for their catalytic activity in a variety of chemical reactions. scielo.br Their effectiveness often stems from the Lewis acidic character of the tin atom, which can activate substrates for further transformation. paspk.orgrsc.org

Organotin(IV) compounds have emerged as important homogeneous catalysts for esterification and transesterification reactions. tandfonline.com These catalysts are advantageous because they operate in neutral media, which helps to avoid issues like acidic corrosion of equipment and limits destructive side reactions. tandfonline.com The catalytic prowess of organotin(IV) complexes is attributed to the Lewis acidity of the tin atom, which allows it to accelerate the reaction between an ester and an alcohol. paspk.org This is achieved by activating the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by the alcohol. paspk.org A variety of organotin compounds, including dibutyltin (B87310) oxide and dibutyltin diacetate, are used for these transformations. gelest.com Studies have shown that triorganotin(IV) carboxylate derivatives can act as potential catalysts in transesterification reactions to produce biodiesel from sources like castor oil. paspk.org

Table 2: Organotin(IV) Catalysts in Transesterification

| Catalyst Type | Reaction | Key Finding | Source |

|---|---|---|---|

| Triorganotin(IV) carboxylates | Castor Oil Transesterification | Effective due to Lewis acid character of Sn(IV) center. | paspk.org |

| Mono-, di-, and tetraalkyl tin(IV) | Poly(L-lactic acid) Depolymerization | Catalyst activity influenced by coordination of the carbonyl group to the tin atom. | tandfonline.com |

The catalytic hydroboration of unsaturated organic molecules like imines, nitriles, and carbodiimides is a powerful method for preparing amines, which are valuable intermediates in the synthesis of many products. researchgate.netnsf.govrsc.org While initial developments relied on precious metals, recent advances have focused on more abundant and less toxic main group element catalysts, including tin. researchgate.netnsf.govrsc.org Low-valent tin compounds have been explored as catalysts for these transformations. researchgate.net For example, tin(II) precatalysts have demonstrated remarkable conversion rates in the hydroboration of ketones. researchgate.net This area of research highlights a shift towards sustainable catalysis, moving away from expensive and rare metals. nsf.govrsc.org The hydroboration of nitriles to primary amines, for instance, is an important chemical transformation in both laboratory and industrial settings. researchgate.net

Understanding the mechanism of organotin-catalyzed reactions is crucial for optimizing processes and designing new catalysts. For transesterification reactions, two primary mechanisms involving organotin(IV) catalysts are generally proposed. rsc.org

Lewis Acid Mechanism : The organotin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.org

Exchange/Insertion Mechanism : This pathway involves an initial exchange of a ligand on the tin catalyst with the alcohol reactant to form a tin alkoxide. Subsequently, the ester coordinates and inserts into the Sn-O bond of this alkoxide, leading to the transesterified product. rsc.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to probe these complex reaction processes. paspk.orgfrontiersin.org DFT calculations can help identify the electrophilic centers of catalyst complexes and support the understanding of their Lewis acid character. paspk.org In the study of urethane (B1682113) formation catalyzed by organotin dicarboxylates, computational modeling showed the initial formation of a tin alkoxide complex, followed by its interaction with the isocyanate. kln.ac.lk Such mechanistic studies are essential for controlling and improving industrial chemical processes. kln.ac.lk

Research in Medicinal Chemistry Contexts

Organotin compounds have garnered significant interest in medicinal chemistry due to their structural diversity and biological activity. scihorizon.com They are considered potential non-platinum chemotherapeutic agents, which might offer advantages such as lower toxicity and different mechanisms of action compared to traditional platinum-based drugs. mdpi.com

Exploration of Cytotoxicity in Cancer Cell Lines

A significant area of research has been the cytotoxic effect of organotin compounds against various cancer cell lines. mdpi.com Studies have shown that these compounds can induce apoptosis (programmed cell death) and exhibit high anti-proliferative activity, sometimes at low doses. mdpi.compreprints.org The biological effects are influenced by the number and nature of the organic groups attached to the tin atom. mdpi.comencyclopedia.pub

Research has demonstrated the effectiveness of various organotin compounds against several types of human cancer cell lines, including those for the colon, liver, breast, and lungs. mdpi.compreprints.orgvietnamjournal.ru For instance, certain tri-n-butyltin(IV) and triphenyltin(IV) derivatives have been shown to effectively inhibit the cell viability of human colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells in a dose-dependent manner. mdpi.com In some cases, the cytotoxicity of these organotin compounds was found to be significantly higher than that of cisplatin, a commonly used chemotherapy drug. mdpi.comvietnamjournal.ru One study on a human lung cancer cell line (A549) revealed that a triphenyltin(IV) dithiocarbamate (B8719985) complex had an IC50 value of 0.52 µM, showing substantially higher cytotoxic activity compared to cisplatin's IC50 of 32 µM. vietnamjournal.ru

Table 1: Cytotoxicity of Selected Organotin(IV) Compounds Against Human Cancer Cell Lines

| Compound Class | Specific Compound Example | Cancer Cell Line | Observed Effect (IC50 Value) | Reference |

| Tri-n-butyltin(IV) | n-Bu3Sn(mtpO) | HCT-116 (Colon) | Submicromolar | mdpi.com |

| Tri-n-butyltin(IV) | n-Bu3Sn(mtpO) | HepG2 (Liver) | Submicromolar | mdpi.com |

| Triphenyltin(IV) | Ph3Sn(HtpO2) | MCF-7 (Breast) | Submicromolar | mdpi.com |

| Triphenyltin(IV) | Triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate | A549 (Lung) | 0.52 µM | vietnamjournal.ru |

| Platinum-Based | Cisplatin (for comparison) | A549 (Lung) | 32 µM | vietnamjournal.ru |

Investigation of Potential for New Therapeutic Agent Development

The demonstrated cytotoxicity of organotin compounds has led to investigations into their potential as a new generation of therapeutic agents. researchgate.net Their ability to induce apoptosis in cancer cells makes them attractive candidates for cancer chemotherapy. scihorizon.com Researchers are exploring how modifications to the organic ligands attached to the tin atom can enhance efficacy and selectivity for cancer cells, potentially reducing the toxic side effects that are a concern with metal-based drugs. mdpi.com

Organotin dithiocarbamate complexes, in particular, have received considerable attention for their therapeutic potential. mdpi.comencyclopedia.pub The synergy between the organotin(IV) moiety and the dithiocarbamate ligand can lead to enhanced biological activity. mdpi.com These compounds are being explored as non-platinum alternatives that may offer higher antiproliferative activity and fewer side effects. encyclopedia.pub The ongoing research aims to develop novel formulations with broad-spectrum medicinal applicability, capitalizing on the unique properties of organotin complexes. researchgate.net

Research into Antimicrobial Properties

The biocidal nature of organotin compounds is well-established, leading to research into their specific antimicrobial properties. researchgate.net

Activity against Bacterial and Fungal Strains

Derivatives of tributyltin have demonstrated notable antibacterial and antifungal activity. researchgate.net Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, tributyltin(IV) derivatives of salicylic (B10762653) acid have shown effective antibacterial action against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Their antifungal properties have been confirmed against species like Aspergillus niger and Candida albicans. researchgate.net

Further research into tributyltin(IV) complexes with other organic molecules, such as sterically hindered Schiff bases, has also shown significant antimicrobial activity. researchgate.net These complexes have been tested against multiple bacterial and fungal strains, in some cases showing biological responses comparable to or better than standard reference drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.net This broad-spectrum activity underscores the potential of these compounds in developing new antimicrobial agents. researchgate.netresearchgate.net

Table 2: Antimicrobial Activity of Tributyltin(IV) Derivatives

| Compound Class | Target Organism Type | Specific Strain Examples | Reference |

| Tributyltin(IV) of Salicylic Acid | Gram-positive Bacteria | Staphylococcus aureus | researchgate.net |

| Tributyltin(IV) of Salicylic Acid | Gram-negative Bacteria | Escherichia coli | researchgate.net |

| Tributyltin(IV) of Salicylic Acid | Fungi | Aspergillus niger, Candida albicans | researchgate.net |

| Tributyltin(IV) Schiff Base Complexes | Bacteria & Fungi | Various strains | researchgate.net |

Role in Polymer Science and Materials Research

In polymer science, organotin compounds are utilized for their ability to be incorporated into larger polymer structures, imparting specific properties to the final material.

Integration of Organotin Monomers into Copolymers

A key area of research involves the synthesis of organotin monomers that can be subsequently copolymerized with other monomers to create functional polymers. nih.gov A specific example is the synthesis of monoethyl tributyltin fumarate (B1241708) (METBTF), an organotin monomer that has been successfully copolymerized with common monomers like styrene (B11656) (ST) and methyl methacrylate (B99206) (MMA) through free-radical polymerization. nih.govnih.govresearchgate.net

The primary goal of integrating organotin monomers into a polymer chain is often to leverage their biocidal properties. nih.gov For instance, copolymers containing tributyltin moieties have been developed for use as antifouling agents in marine paints. By anchoring the organotin functionality to a macromolecular chain, the leaching of the toxic compound can be controlled, providing a longer-lasting effect and potentially reducing environmental impact compared to simply mixing the compound into the paint. The composition of the copolymer can be carefully controlled to tailor the material's physical and chemical properties. researchgate.net

Structure-Activity Relationships in Polymeric Applications

The performance of this compound and other organotin compounds in polymeric applications is intrinsically linked to their molecular structure. The nature of the alkyl and anionic groups attached to the tin atom dictates the compound's efficacy as a heat stabilizer, catalyst, or other functional additive. Research into these structure-activity relationships (SAR) provides a framework for designing more effective and specialized organotin compounds for the polymer industry.

In the realm of polyvinyl chloride (PVC) stabilization, the primary role of organotin compounds is to prevent thermal degradation during processing. lupinepublishers.comwikipedia.org The stabilizing efficiency is largely dependent on the number and length of the alkyl chains bonded to the tin atom. For instance, dialkyltin compounds generally exhibit superior performance as heat stabilizers compared to their monoalkyltin or trialkyltin counterparts. nih.gov The alkyl groups enhance the solubility and compatibility of the stabilizer within the PVC matrix.

The anionic ligands attached to the tin atom also play a crucial role. Organotin carboxylates and mercaptides are widely used as PVC stabilizers. lupinepublishers.comblueskyauxiliaries.com The specific structure of these ligands influences the stabilizer's reactivity towards the labile chlorine atoms in the PVC chain, which are responsible for initiating degradation.

The following table summarizes the relationship between the structure of organotin stabilizers and their performance in PVC:

Table 1: Structure-Activity Relationships of Organotin Stabilizers in PVC

| Structural Feature | Influence on Performance in PVC |

|---|---|

| Number of Alkyl Groups | Dialkyltin compounds generally provide the best heat stability. nih.gov |

| Length of Alkyl Chains | Longer alkyl chains can improve compatibility with the polymer matrix. |

| Type of Anionic Ligand | Carboxylates and mercaptides are effective at scavenging HCl and preventing discoloration. lupinepublishers.comblueskyauxiliaries.com |

In polyurethane (PU) chemistry, organotin compounds, including derivatives structurally related to this compound, are employed as catalysts for the formation of urethane linkages from isocyanates and alcohols. researchgate.netgoogle.com The catalytic activity is highly dependent on the structure of the organotin compound. The Lewis acidity of the tin atom, which is modulated by the attached organic groups, is a key factor. lupinepublishers.com

For example, dibutyltin dilaurate is a commonly used catalyst in PU foam production, where it accelerates the reaction between isocyanates and hydroxyl groups. bdmaee.net The butyl groups and the laurate anions are specifically chosen to optimize the catalyst's activity and its solubility in the reaction medium. bdmaee.net The mechanism often involves the formation of an intermediate complex between the organotin catalyst and the reactants, which lowers the activation energy of the urethane-forming reaction. researchgate.netbdmaee.net

Research has shown that variations in the carboxylic ligand of organotin carboxylate catalysts can influence their sensitivity and effectiveness, particularly with different types of isocyanates (aliphatic vs. aromatic). researchgate.net

The table below outlines the structure-activity relationships for organotin catalysts in polyurethane formation:

Table 2: Structure-Activity Relationships of Organotin Catalysts in Polyurethane Formation

| Structural Feature | Influence on Catalytic Activity |

|---|---|

| Lewis Acidity of Tin Atom | Higher Lewis acidity generally leads to increased catalytic activity. lupinepublishers.com |

| Nature of Alkyl Groups | Influences solubility and steric hindrance around the catalytic center. bdmaee.net |

| Type of Anionic Ligand | Affects the formation of the active catalytic species and the reaction mechanism. researchgate.netbdmaee.net |

Furthermore, organotin compounds can be incorporated into polymers as pendant groups to impart specific functionalities. For instance, copolymers with pendant organotin moieties have been developed for applications such as antifouling agents and wood preservatives. researchgate.net The reactivity of the organotin monomer during polymerization and the properties of the final copolymer are directly related to the structure of the organotin group. researchgate.net

Environmental Research on Ethyltributyltin and Organotin Compounds

Environmental Persistence and Distribution Pathways

The environmental fate of organotin compounds like ethyltributyltin is governed by their chemical properties, primarily their low water solubility and tendency to adsorb to particulate matter. cdc.govvliz.be Once released into aquatic environments, these hydrophobic compounds preferentially partition from the water column onto suspended particles and organic matter. researchgate.netresearchgate.net This process facilitates their deposition into sediments, which act as a major sink and long-term reservoir for these pollutants. cdc.govfrontiersin.org

Degradation of organotins in water can occur through photolytic and microbiological processes, with half-lives ranging from a few days to several weeks depending on conditions. cdc.govfrontiersin.org However, in sediments, degradation is significantly slower, with estimated half-lives of several years to decades, leading to their long-term persistence. cdc.govfrontiersin.org The strong binding to sediment organic matter reduces their mobility but also creates a potential for future release back into the water column through desorption or sediment resuspension. vliz.befrontiersin.org The major source of TBT, a closely related and well-studied analogue of this compound, has been its use in antifouling paints on ships, leading to high concentrations in harbors, marinas, and shipping lanes. nih.govcdc.gov

A critical aspect of the environmental risk posed by organotin compounds is their high potential for bioaccumulation, the process by which chemicals concentrate in organisms from the surrounding environment. nih.gov Due to their lipophilic (fat-soluble) nature, organotins readily penetrate biological membranes and accumulate in the tissues of aquatic organisms. nih.gov This accumulation can lead to concentrations within organisms that are many orders of magnitude higher than in the surrounding water. researchgate.net

Research has shown remarkably high bioconcentration factors (BCFs) for tributyltin in a wide range of aquatic life. canada.ca This high level of accumulation is not solely due to partitioning into fatty tissues; it is also attributed to specific binding mechanisms, such as complexation with metal-binding proteins in organs like the liver and kidneys. canada.ca The accumulation in organisms enhances the persistence of these compounds within the ecosystem and allows them to be transferred through the food chain, potentially leading to biomagnification in top predators. nih.govcanada.ca

| Organism Type | Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| Algae | Freshwater Algae | up to 330,000 | canada.ca |

| Molluscs | Freshwater Mussels | up to 900,000 | canada.ca |

| Marine Clams | up to 500,000 | canada.ca | |

| Dogwhelks | up to 100,000 | canada.ca | |

| Fish | Freshwater Fish | up to 46,000 | canada.ca |

| Fish | Marine Fish | up to 50,000 | canada.ca |

| Crustaceans | Crabs | up to 40,000 | canada.ca |

| Plants | Eelgrass | up to 12,000 | canada.ca |

The behavior, distribution, and persistence of organotin compounds are significantly influenced by various environmental factors. cdc.govnih.gov These conditions can affect the rate of degradation, partitioning between water and sediment, and bioavailability.

Key environmental parameters include:

Sediment Properties: The organic content of sediment is a crucial factor. Organotins bind strongly to organic matter, so degradation is often slower in organic-rich sediments compared to sandy, organic-poor sediments. nih.govresearchgate.net

Salinity: The octanol-water partition coefficient (Kow), an indicator of a substance's tendency to bioaccumulate, can be affected by salinity. For TBT, the log Kow has been shown to vary with changes in salinity. nih.gov

pH: The pH of the water can influence the sorption of organotins onto sediment and their partitioning into pore water. researchgate.netnih.gov

Temperature: Temperature affects the rate of both biological and chemical degradation processes. cdc.gov For instance, the half-life of TBT in seawater is shorter in the summer (6 days) compared to the winter (127 days), reflecting the influence of temperature and light. cdc.gov

Light: Photodegradation, or the breakdown of compounds by ultraviolet (UV) irradiation, is a significant degradation pathway in surface waters, particularly in clear water with low suspended solids. cdc.gov

| Environmental Factor | Influence on Organotin Fate | Reference |

|---|---|---|

| High Organic Content in Sediment | Increases adsorption; slows degradation. | nih.govresearchgate.net |

| Salinity | Affects the octanol-water partition coefficient (Kow). | nih.gov |

| pH | Influences sorption to sediment and partitioning behavior. | nih.gov |

| Higher Temperature | Generally increases the rate of biodegradation. | cdc.gov |

| Sunlight (UV Radiation) | Promotes photodegradation in surface waters. | cdc.gov |

| High Turbidity (Suspended Solids) | Increases adsorption, reducing water concentration but increasing sedimentation; biodegradation may exceed photolysis. | cdc.gov |

Biotransformation and Degradation Mechanisms

Organotin compounds can be broken down in the environment through both abiotic (non-biological) and biotic (biological) processes. cdc.gov Abiotic degradation primarily occurs through photodegradation via UV light in surface waters. cdc.gov However, the most significant pathway for the breakdown of these compounds is biotransformation, which is mediated by microorganisms and higher organisms. cdc.govnih.gov This process involves the breaking of the tin-carbon bond. cdc.gov

Microorganisms, including bacteria, algae, and fungi, play a central role in the degradation and detoxification of organotin compounds. cdc.govnih.gov While organotins are toxic to many microbes, numerous species have developed resistance and are capable of metabolizing these compounds. nih.gov This microbial activity is a primary mechanism for the detoxification of organotins in the environment. nih.govmycotoxinsite.com

The detoxification process can occur through several microbial interactions:

Bioaccumulation: Microorganisms can remove organotins from solution by accumulating them. The high lipid solubility of these compounds allows them to penetrate cell walls and associate with intracellular components. nih.gov

Biotransformation: The most crucial detoxification pathway is the transformation of highly toxic organotins into less toxic derivatives. nih.gov Microbes utilize enzymes to cleave the organic groups from the tin atom. encyclopedia.pub This process not only detoxifies the compound but can also provide the microbe with a source of carbon for growth. nih.gov For example, studies have demonstrated that microbial processes in riverbed sediments can transform toxic tributyltin into inorganic tin. nih.govresearchgate.net

The biodegradation of organotin compounds like tributyltin proceeds in a stepwise manner, involving the sequential removal of the organic (butyl) groups from the tin atom. vliz.benih.gov This process is known as dealkylation or, more specifically, debutylation. nih.gov

The degradation pathway is as follows:

Tributyltin (TBT): The highly toxic parent compound.

Dibutyltin (B87310) (DBT): The first degradation product, formed by the removal of one butyl group. It is less toxic than TBT.

Monobutyltin (B1198712) (MBT): The second degradation product, formed by the removal of a second butyl group. It is less toxic than DBT.

Inorganic Tin: The final product, formed by the removal of the last butyl group. Inorganic tin is considered relatively non-toxic. cdc.gov

This sequential degradation has been observed in various environmental matrices. For example, a study of a freshwater system contaminated with organotins showed a substantial decrease in TBT concentrations in bed sediments over two years, with a corresponding increase in the concentrations of DBT, MBT, and ultimately inorganic tin. nih.govresearchgate.net The rate of this biotransformation is dependent on environmental conditions, with faster degradation observed in organic-rich sediments that support robust microbial communities. nih.govresearchgate.net

Computational Modeling for Environmental Fate Prediction

Predicting the environmental fate, persistence, and distribution of chemicals like this compound is essential for risk assessment. nih.gov Computational models provide a valuable tool for this purpose, simulating how a chemical moves and transforms in the environment. researchgate.net These models integrate a chemical's physical and chemical properties with environmental parameters to predict its concentration and persistence in different compartments such as water, soil, air, and sediment. rsc.org

Models like EPISuite are used to estimate properties and predict environmental fate. nih.gov However, the accuracy of these predictions is highly dependent on the quality of the input data. nih.gov Default model predictions, made without substance-specific experimental data, can differ significantly from what occurs in a real-world environment. nih.gov

To improve the accuracy of these models, it is crucial to incorporate experimentally determined values for key parameters, such as the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd). nih.gov When site-specific, experimental data are used as inputs, the models can provide more accurate and realistic predictions of a compound's actual accumulation and toxicity in a specific environment. nih.gov Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are also increasingly being used to understand and predict the environmental behavior of persistent pollutants, including their adsorption, degradation, and bioaccumulation. nih.gov

Predictive Programs and Databases for Biotransformation

The environmental fate of chemical compounds like this compound is significantly influenced by biotransformation, the process by which living organisms modify chemical substances. Predicting these transformations is crucial for assessing environmental persistence and potential toxicity. Academic and computational research utilizes a variety of predictive programs and databases to model the biotransformation of organic compounds. These tools generally use two main approaches: a knowledge-based method that relies on established reaction rules and a machine-learning-based approach that identifies patterns from large datasets. biotransformer.ca

Several software tools have been developed to predict the metabolism of small molecules. For instance, BioTransformer 3.0 is a comprehensive tool that predicts the metabolism of small molecules in mammals, their gut microbiota, and environmental microbes in soil and water. biotransformer.ca It consists of several modules, including those based on the Enzyme Commission (EC) numbers, Cytochrome P450 (CYP450) reactions, and Phase II conjugation reactions. biotransformer.ca Another program, PASS-BioTransfo, is capable of predicting numerous classes of biotransformation for chemical compounds based on their molecular structure. nih.gov Its predictions are derived from training on large biotransformation databases, and it has shown high average accuracy in cross-validation tests. nih.gov

More specialized tools have also been developed. MetNC is a method specifically designed for predicting the biotransformation of natural compounds, which often have more complex structures than synthetic ones. frontiersin.org These computational methods help researchers anticipate potential metabolites of compounds like this compound, narrowing down candidates for experimental verification and helping to understand their environmental breakdown pathways. frontiersin.org

Table 1: Predictive Programs for Biotransformation of Organic Compounds

| Program/Tool | Primary Function | Methodology | Applicable Systems |

|---|---|---|---|

| BioTransformer 3.0 | Predicts metabolism of small molecules. biotransformer.canih.gov | Knowledge-based (reaction rules) and machine learning. biotransformer.ca | Mammals, gut microbiota, soil/aquatic microbiota. biotransformer.ca |

| PASS-BioTransfo | Predicts a wide range of biotransformation classes. nih.gov | Structure-Activity Relationship (SAR) analysis. nih.gov | General chemical compounds. nih.gov |

| MetNC | Tailor-made prediction for natural compounds. frontiersin.org | Simulates in vivo biotransformation, prioritizes by functional groups. frontiersin.org | Natural compounds, including microbiota-transformed metabolites. frontiersin.org |

Research on Endocrine-Disrupting Effects in Wildlife (without human clinical data)

Organotin compounds, a class that includes this compound, are recognized as potent endocrine-disrupting chemicals (EDCs) in the environment. nih.govsvdcdn.com EDCs are substances that interfere with the normal function of the endocrine (hormone) system, leading to adverse health effects in an organism or its progeny. svdcdn.com Extensive research on wildlife has documented the severe impacts of these compounds, particularly in aquatic ecosystems. oup.com

The most well-documented endocrine-disrupting effect of organotins, especially tributyltin (TBT), is the induction of "imposex" in female marine gastropods (snails). nih.govfrontiersin.org Imposex is a condition where females develop male sexual characteristics, such as a penis and vas deferens. frontiersin.orgmdpi.com This abnormality is induced at extremely low concentrations of TBT and can lead to reproductive failure and population decline. nih.govmdpi.com While the precise mechanism was initially thought to be the inhibition of the aromatase enzyme, which converts androgens to estrogens, subsequent research suggests organotins may also act as powerful agonists for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor (PPAR) gamma. nih.gov

Beyond gastropods, organotin compounds have been shown to cause a range of reproductive and developmental problems in other wildlife. nih.gov Studies have demonstrated that these chemicals can impair reproductive functions in various vertebrates by causing an imbalance of sex hormones and improperly modulating the hypothalamic–pituitary–gonadal axis. nih.gov Effects observed in different animal models include abnormalities in the estrous cycle, changes in the weight of reproductive organs, and reduced gonadosomatic index in fish. nih.gov

Table 2: Documented Endocrine-Disrupting Effects of Organotins in Wildlife

| Wildlife Group | Observed Effects | Example Compounds |

|---|---|---|

| Marine Gastropods | Imposex (development of male sex organs in females), reproductive failure. nih.govfrontiersin.orgmdpi.com | Tributyltin (TBT), Triphenyltin (TPT). nih.govfrontiersin.org |

| Fish | Reduced gonadosomatic index, altered sex hormone levels. nih.govfrontiersin.org | Azocyclotin, Tributyltin (TBT). nih.govfrontiersin.org |

| Rodents (Lab Models) | Abnormalities in the estrous cycle, altered weight of reproductive organs. nih.gov | Tributyltin chloride (TBTCl), Triphenyltin chloride (TPTCl). nih.gov |

| Other Invertebrates | Developmental toxicity at various life stages (e.g., gastrula stage). frontiersin.org | Tributyltin (TBT). frontiersin.org |

Strategies for Environmental Impact Mitigation (Academic Research)

Given the toxicity and persistence of organotin compounds in aquatic environments, significant academic research has focused on developing effective mitigation and remediation strategies. researchgate.netsetu.ie These strategies can be broadly categorized into biological and physicochemical approaches. setu.ie The goal of these technologies is to degrade the toxic organotin compounds into less harmful inorganic tin or to remove them from contaminated water and sediments. researchgate.net

Bioremediation has emerged as a promising and environmentally friendly approach. This strategy utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down organotin compounds. setu.ie Researchers have identified various microbial strains capable of degrading tributyltin and other related compounds. Some microorganisms produce biosurfactants, such as Rhamnolipid, which can act as an emulsifier. researchgate.net This substance may enhance the remediation process by increasing the bioavailability of hydrophobic organotin compounds to the degrading microbes. researchgate.net

Physicochemical remediation strategies involve non-biological methods to treat contamination. One such method is chemical stabilization, which aims to reduce the mobility and bioavailability of contaminants in sediments. Research has explored the use of mining wastes and nano-zero-valent iron (nZVI) for the stabilization of organotins and other metals in polluted sediments. semanticscholar.org Another physical method is soil washing, which involves using a liquid to wash contaminants from the soil or sediment. semanticscholar.org These academic studies are critical for developing feasible and efficient technologies to address the legacy of organotin pollution in various ecosystems. researchgate.netsetu.ie

Table 3: Academic Research on Mitigation Strategies for Organotin Pollution

| Strategy Type | Method | Principle |

|---|---|---|

| Biological | Bioremediation (Microbial Degradation) | Utilizes bacteria and fungi to metabolize and break down toxic organotin compounds into less harmful substances. researchgate.netsetu.ie |

| Biological | Biosurfactant Application | Employs microbially-produced emulsifiers (e.g., Rhamnolipid) to increase the solubility and bioavailability of organotins for degradation. researchgate.net |

| Physicochemical | Chemical Stabilization | Involves adding materials (e.g., mining wastes, nZVI) to contaminated sediments to bind organotins, reducing their mobility and toxicity. semanticscholar.org |

| Physicochemical | Soil/Sediment Washing | A physical separation process that uses a washing solution to extract and remove organotin contaminants from the solid matrix. semanticscholar.org |

Future Perspectives and Emerging Research Frontiers in Ethyltributyltin Studies

Interdisciplinary Approaches in Organotin Chemistry

The complexity of organotin compounds, including ethyltributyltin, necessitates a collaborative, interdisciplinary approach to fully understand their behavior and potential. The convergence of chemistry, biology, and computational science is paving the way for a more holistic understanding of these molecules.

Bioorganometallic chemistry is a rapidly expanding field that investigates the interaction of organometallic compounds with biological systems. researchgate.net Researchers are designing and synthesizing novel organotin complexes with specific biological activities, such as antimicrobial, antifungal, and antitumor agents. researchgate.netmdpi.com This involves creating hybrid molecules where the organotin moiety is combined with biologically active ligands, such as those derived from drugs or natural products. researchgate.net The goal is to create compounds with enhanced therapeutic efficacy and reduced toxicity. researchgate.net

The study of the biological chemistry of organotin compounds also delves into their mechanisms of action and degradation. umn.edu Understanding how this compound and related compounds interact with biological molecules like proteins and dithiols at a molecular level is crucial for predicting their biological effects and designing safer alternatives. umn.edu This interdisciplinary effort combines experimental techniques with computational modeling to elucidate these complex interactions. umn.edu

Innovations in Sustainable Organotin Synthesis and Application

The synthesis and application of organotin compounds are undergoing a green revolution, with a strong emphasis on sustainability and reducing environmental impact. ijnc.ir

Green Synthesis Methodologies:

Traditional methods for synthesizing organotin compounds often involve harsh reaction conditions and the use of hazardous reagents. wikipedia.org Modern research is focused on developing more environmentally friendly synthetic routes. ijnc.iracs.org These include: